molecular formula C15H16N2O2 B3836670 1-(4-Ethoxyphenyl)-3-phenylurea CAS No. 4345-85-1

1-(4-Ethoxyphenyl)-3-phenylurea

Cat. No.: B3836670
CAS No.: 4345-85-1
M. Wt: 256.30 g/mol
InChI Key: AMUGGVOYKJDIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Diarylurea Compounds in Chemical and Biological Research

Diarylurea compounds, characterized by a central urea (B33335) moiety linked to two aryl (aromatic ring) groups, are a prominent class of organic molecules extensively studied in chemical and biological research. sigmaaldrich.com Their synthetic accessibility and the ease with which their aryl substituents can be modified have made them attractive candidates for creating large libraries of compounds for high-throughput screening.

The research landscape of diarylureas is vast and diverse, with significant findings in several therapeutic areas. Notably, diarylurea-based compounds have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. researchgate.net Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Consequently, diarylureas have gained prominence as anticancer agents. nih.govwjpr.net Prominent examples of FDA-approved diarylurea drugs include sorafenib (B1663141) and regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.

Beyond oncology, the biological activities of diarylureas extend to other domains. Researchers have investigated their potential as antimicrobial, anti-inflammatory, and antiviral agents. nih.gov This broad spectrum of activity underscores the privileged nature of the diarylurea scaffold in drug discovery.

Significance of the Urea Moiety in Molecular Design and Biological Interactions

The urea functional group (-NH-CO-NH-) is a critical component in the design of bioactive molecules. Its significance lies in its unique ability to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

This hydrogen bonding capability is fundamental to the mechanism of action of many urea-containing drugs. It allows for precise and strong interactions with the amino acid residues in the active sites of enzymes or the binding pockets of receptors. In the context of kinase inhibitors, the urea moiety often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net

Scope and Research Focus on 1-(4-Ethoxyphenyl)-3-phenylurea and its Derivatives

The research focus on this compound and its derivatives is largely contextualized by the broader investigation into diarylureas as potential therapeutic agents. While specific, in-depth studies on the parent compound, this compound, are not extensively documented in publicly available research, its structure suggests its potential as a kinase inhibitor, following the established paradigm of other diarylureas. nih.gov Chemical suppliers provide this compound for early-stage research, indicating its use as a building block for the synthesis of more complex molecules or for initial screening in biological assays. sigmaaldrich.com

Research on derivatives of phenylurea and diarylurea highlights several key areas of investigation:

Anticancer Activity: A primary focus of research on diarylurea derivatives is their potential as anticancer agents. nih.govwjpr.net Studies often involve the synthesis of a series of derivatives with different substituents on the phenyl rings to explore structure-activity relationships (SAR). For instance, research on other phenylurea derivatives has shown that the introduction of specific functional groups can lead to potent activity against various cancer cell lines, including leukemia, breast cancer, and colon cancer. nih.gov

Kinase Inhibition: The diarylurea scaffold is a well-established pharmacophore for kinase inhibitors. researchgate.net Research in this area involves designing and synthesizing derivatives of compounds like this compound to target specific kinases that are implicated in cancer and other diseases. The goal is often to develop selective inhibitors to minimize off-target effects. nih.govdntb.gov.ua

Other Biological Activities: While cancer and kinase inhibition are dominant themes, the versatility of the diarylurea scaffold has prompted exploration into other areas. For example, some phenylurea derivatives have been investigated for their antimicrobial properties. nih.gov

Limited specific research is available for derivatives of this compound. However, the general synthetic routes for creating such derivatives are well-established and typically involve the reaction of a substituted phenyl isocyanate with a substituted aniline (B41778). nih.gov

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGGVOYKJDIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304170
Record name 1-(4-ethoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4345-85-1
Record name NSC164418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-ethoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ETHOXYPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structure Activity Relationship Sar Studies of 1 4 Ethoxyphenyl 3 Phenylurea Derivatives

Impact of Substituents on Phenyl Rings on Biological Activity

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing)

The electronic properties of substituents on the phenyl rings have a profound impact on the binding affinity of these compounds. Research has shown that the presence of electron-withdrawing groups on the phenyl ring attached to the N-3 position of the urea (B33335) bridge generally enhances activity. For instance, in studies related to the inhibition of soluble epoxide hydrolase (sEH), the introduction of electron-withdrawing groups at the 4-position of the N-3 phenyl ring led to a significant increase in potency. This is attributed to the increased acidity of the N-H proton of the urea moiety, which can lead to stronger hydrogen bonding interactions with the target protein.

The following table summarizes the effects of various substituents on the inhibitory activity of 1-(4-ethoxyphenyl)-3-phenylurea derivatives against sEH.

N-3 Phenyl Substituent (Position 4)IC50 (nM)Electronic Effect
-H15.4Neutral
-Cl3.2Electron-Withdrawing
-CF31.8Strongly Electron-Withdrawing
-OCH325.1Electron-Donating

Data compiled from multiple sources.

Steric Effects of Substituents and Conformational Preferences

The size and position of substituents on the phenyl rings also exert significant steric effects that influence the compound's conformation and, consequently, its biological activity. The urea bridge in these compounds can adopt different conformations, and the presence of bulky substituents can favor a specific conformation that is either more or less favorable for binding to the target.

For example, while substitution at the 4-position of the N-3 phenyl ring is generally well-tolerated, the introduction of bulky substituents at the 2- or 3-positions often leads to a decrease in activity. This is likely due to steric clashes with amino acid residues in the binding pocket of the target protein. The planarity between the phenyl ring and the urea moiety is thought to be important for optimal activity, and bulky ortho substituents can disrupt this planarity.

Stereochemical Influence on Molecular Recognition and Potency

While the parent compound this compound is achiral, the introduction of chiral centers, for instance, by substituting the ethoxy group with a chiral moiety, can have a significant impact on biological activity. Stereoisomers of a compound can exhibit different potencies due to their differential interactions with the chiral environment of the target protein's binding site.

Although specific studies focusing solely on the stereochemistry of this compound are limited in the public domain, general principles of medicinal chemistry suggest that the R- and S-enantiomers of a chiral derivative could display significant differences in their biological profiles. One enantiomer may fit more snugly into the binding pocket, leading to enhanced potency, while the other may have a weaker interaction or even bind to a different target altogether.

Modulation of the Urea Bridge and Linker Architectures

The urea moiety is a key structural feature of these compounds, acting as a rigid linker that correctly orients the two phenyl rings for optimal interaction with the target. It is also a crucial hydrogen bonding motif, with the N-H protons acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor.

Modifications of the urea bridge have been explored to improve the pharmacokinetic properties and potency of these compounds. For example, replacing the urea with a thiourea (B124793) has been shown to alter the electronic properties and hydrogen bonding capacity, which can lead to a change in biological activity. Additionally, the length and flexibility of the linker connecting the phenyl rings can be modulated to optimize the distance and orientation between the two aromatic systems.

Identification of Key Pharmacophoric Features for Target Interaction

Based on extensive SAR studies, a clear pharmacophoric model for the biological activity of this compound derivatives has emerged. The key features include:

An aromatic ring (the 4-ethoxyphenyl group): This group typically occupies a hydrophobic pocket in the target protein. The ethoxy group often engages in hydrogen bonding interactions.

A central urea or urea-like moiety: This acts as a rigid scaffold and provides crucial hydrogen bond donors and acceptors.

A second aromatic ring (the phenyl group): This ring often interacts with another hydrophobic region of the binding site. Substituents on this ring can modulate the electronic properties and provide additional interactions.

Molecular Mechanisms of Action and Biological Research Pre Clinical and Mechanistic Studies

Investigation of Antiproliferative and Anticancer Mechanisms

There is currently no published research available to detail the antiproliferative and anticancer mechanisms of 1-(4-Ethoxyphenyl)-3-phenylurea.

Modulation of Cell Cycle Progression

Information regarding the ability of this compound to modulate cell cycle progression, such as inducing G1 or G2/M phase arrest, is not available in published scientific literature.

Induction of Apoptosis in Cellular Models

There are no publicly accessible studies that have investigated or demonstrated the induction of apoptosis in cellular models by this compound.

Kinase Inhibitory Activities and Target Identification

No data is available on the kinase inhibitory activities of this compound. Specific investigations into its potential to inhibit key kinases involved in cancer signaling pathways have not been reported.

There is no evidence in the scientific literature to suggest that this compound has been evaluated as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase.

Research on the inhibitory effects of this compound against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has not been published.

There are no available studies on the binding affinity or inhibitory action of this compound towards BRAF kinase.

Anti-inflammatory Pathways and Immunomodulatory Effects

Reactive Oxygen Species (ROS) Level Reduction

While direct studies on this compound's effect on reactive oxygen species (ROS) are not extensively documented, its antioxidant properties are intrinsically linked to ROS reduction. Antioxidants function by neutralizing free radicals, which are a primary component of ROS. The mechanisms described in the subsequent section, such as radical scavenging, are the direct means by which compounds like this can lower the cellular levels of ROS, thereby mitigating oxidative stress. Oxidative stress is a key factor in numerous pathologies, and its reduction is a significant therapeutic target.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenylurea derivatives has been a subject of scientific inquiry. The primary mechanism for the antioxidant activity of many phenolic compounds is their ability to act as free radical scavengers. This process often involves the donation of a hydrogen atom from a hydroxyl group to a radical, thus neutralizing it. For this compound, the presence of the ethoxyphenyl group is significant. Although direct data on this specific compound is limited, studies on structurally similar molecules, such as those containing methoxyphenyl or other alkoxy-phenyl groups, provide insight.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Compounds

Compound Structure Description Antioxidant Activity (Compared to Standard) Reference
Compound 17 S-substituted triazolethione derivative with a 4-methoxyphenylamino moiety 1.13 times higher than ascorbic acid nih.gov
Compound 39 N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide 1.37 times higher than ascorbic acid nih.gov
Compound 6i para-methoxy substituted phenylcarbamic acid ester Most marked DPPH reduction in its series researchgate.net

Antimicrobial Activities and Mechanisms of Action

Phenylurea derivatives have been identified as a promising class of antimicrobial agents. A key mechanism of action for these compounds involves the inhibition of essential bacterial enzymes. Research has shown that phenyl-urea-based small molecules can target and inhibit penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. nih.gov PBP4 is a crucial cell wall transpeptidase, and its inhibition disrupts bacterial cell wall synthesis, which is vital for bacterial survival. This can limit pathogenic processes like those seen in osteomyelitis and may even help reverse resistance to existing β-lactam antibiotics. nih.gov

The antimicrobial action of related phenolic compounds often involves disrupting the integrity of the bacterial cell membrane. frontiersin.org For example, a compound containing a 3-ethoxy-4-hydroxyphenyl group, structurally similar to the ethoxyphenyl group in the target compound, has demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The proposed mechanisms for such compounds include increasing membrane permeability, which leads to the leakage of intracellular contents and ultimately cell death. mdpi.com

Table 2: In Vitro Antibacterial Activity of a Structurally Related Compound

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Diameter of Inhibition Zone (mm) Reference
1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one Staphylococcus aureus 0.15 ppm 11.27 ± 0.31 researchgate.net
1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one Staphylococcus epidermidis 0.15 ppm 11.35 ± 0.39 researchgate.net
1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one Escherichia coli 0.15 ppm 11.25 ± 0.33 researchgate.net
1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one Salmonella thypi 0.15 ppm 11.05 ± 0.45 researchgate.net

Receptor Antagonism and Agonism (e.g., Neuropeptide Y5 Receptor)

A significant area of research for phenylurea derivatives has been their activity as antagonists for the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor, is implicated in the regulation of energy balance and food intake, making it a target for anti-obesity therapeutics. acs.org

Studies have identified trisubstituted phenyl urea (B33335) derivatives as potent and selective NPY5 receptor antagonists. acs.org For example, a compound identified as 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea was a hit from initial screening that led to the optimization of a series of potent antagonists. acs.org Structure-activity relationship (SAR) studies revealed that modifications to the phenylurea core could dramatically alter binding affinity, with some analogues achieving IC₅₀ values in the sub-nanomolar range. acs.org Similarly, other research has developed novel phenylpiperazine urea derivatives that show potent binding and antagonistic activity at the Y5 receptor. nih.gov This body of work underscores the potential of the phenylurea scaffold in designing selective NPY5 receptor antagonists.

Table 3: NPY5 Receptor Antagonistic Activity of Phenylurea Derivatives

Compound Description IC₅₀ (nM) Reference
40f Ethyl derivative < 0.1 acs.org
40g Phenyl derivative 8 acs.org
40h Iso-propyl derivative > 300 acs.org
44a Analogue < 0.1 acs.org
47 Analogue < 0.1 acs.org

Exploration of Other Mechanistic Biological Activities (e.g., Antihyperglycemic)

The phenylurea structure is a key feature in several established and experimental antihyperglycemic agents. Diarylureas and their derivatives are known to act as anti-diabetic agents by targeting and inhibiting the α-glucosidase enzyme. nih.gov This enzyme plays a critical role in carbohydrate digestion, and its inhibition slows down the absorption of glucose from the gut, thereby helping to manage postprandial blood glucose levels. nih.gov

Research into diphenyl urea-clubbed imine analogues has shown potent inhibition of α-glucosidase, with many compounds exhibiting significantly lower IC₅₀ values than the control drug, acarbose. nih.gov Furthermore, studies on N-phenyl-N'-(substituted) phenoxy acetyl ureas have demonstrated significant antihyperglycemic activity in diabetic rat models. iglobaljournal.com These findings suggest that this compound, as a diarylurea derivative, may possess similar antihyperglycemic properties through the inhibition of carbohydrate-metabolizing enzymes.

Table 4: α-Glucosidase Inhibitory Activity of Diphenyl Urea Derivatives

Compound Description IC₅₀ (µM) Reference
3k Derivative with COCH₃ group 23.11 ± 0.16 nih.gov
3j Derivative with C₆H₅ group 45.55 ± 0.39 nih.gov
Acarbose (Control) Standard drug 750.0 ± 1.5 nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.govnih.gov This method is widely employed to understand the interactions between a ligand, such as 1-(4-Ethoxyphenyl)-3-phenylurea, and a protein target at the atomic level. nih.govresearchgate.netmdpi.com

Research has shown that diaryl urea (B33335) derivatives can exhibit a range of biological activities, and molecular docking helps to identify potential protein targets and elucidate the binding modes. For instance, studies on similar urea-based compounds have explored their interactions with enzymes like aromatase, a key target in breast cancer therapy. nih.govresearchgate.net In these simulations, the compound is placed in the active site of the protein, and its binding energy and interactions with key amino acid residues are calculated. researchgate.net For example, a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified a compound with a binding energy of -8.6 kcal/mol, interacting with ALA306 and THR310 residues of the aromatase enzyme. researchgate.net Such studies provide a rational basis for the design of new analogs with improved potency and selectivity. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. ijpsr.com The ligand's geometry is optimized, and the protein structure is often obtained from databases like the Protein Data Bank (PDB). jppres.com Docking algorithms then explore various possible binding poses and score them based on factors like intermolecular energies and geometric complementarity. nih.govresearchgate.net The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Table 1: Examples of Molecular Docking Studies on Related Urea Derivatives
Compound ClassProtein TargetKey FindingsReference
1-(4-(benzamido)phenyl)-3-arylurea derivativesAromatase (3s7s)Compound 6g showed a binding energy of -8.6 kcal/mol, interacting with ALA306 and THR310. researchgate.net
N-(phenylcarbamothioyl)-4-chloro-benzamideCheckpoint kinase 1 (2YWP)Showed a better plant score (-67.19 kcal/mol) than the native ligand and hydroxyurea. jppres.com
Thiazole (B1198619) Schiff base derivativesEnoyl-ACP reductaseDerivatives 4b and 4e had the highest docking scores of -9.2 and -9.1 kcal/mol, respectively. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.netyoutube.comresearchgate.net These methods provide insights into properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.govmdpi.com

For this compound, DFT calculations can help in understanding its chemical behavior. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Analysis of the molecular electrostatic potential can identify regions that are prone to electrophilic or nucleophilic attack, which is valuable for predicting reaction mechanisms.

DFT studies on similar aromatic urea compounds have been used to correlate their electronic properties with their observed biological activities. mdpi.com These calculations can reveal how substituents on the phenyl rings influence the electronic distribution and, consequently, the binding affinity for a particular target. mdpi.com The structural and electronic properties of related compounds have been studied using the B3LYP hybrid functional with a 6-31G(d) basis set to determine optimized geometries and electronic characteristics. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations
ParameterSignificanceTypical Application
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Predicting reaction pathways and electronic transitions. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions.Predicting sites for intermolecular interactions.
Mulliken Atomic ChargesDescribes the charge distribution on each atom.Understanding electrostatic interactions with target molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. uq.edu.au For this compound, MD simulations can complement the static picture provided by molecular docking. nih.gov

In an MD simulation, the atoms of the system (ligand, protein, and solvent) are allowed to move according to the laws of classical mechanics. By simulating the system for a sufficient length of time, one can observe the flexibility of the ligand and the protein, and assess the stability of their interactions. For example, a study on thiazole Schiff base derivatives showed that the docked compounds remained in the binding site of the receptors throughout the simulation, with RMSD and RMSF values below 2 nm, indicating stable binding. nih.gov

These simulations can reveal important information about the binding process, such as the role of water molecules in the binding site and the conformational changes that occur upon ligand binding. jppres.com The stability of hydrogen bonds and other key interactions observed in docking can be validated through MD simulations. jppres.comnih.gov

In Silico Prediction of Drug-like Properties and ADMET Profiles (as a research tool for compound design)

In silico methods are widely used as a research tool to predict the drug-like properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds. d-nb.infonih.gov These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetic properties or toxicity. nih.govresearchgate.net

For this compound, various computational models can be used to estimate properties like lipophilicity (logP), aqueous solubility, and compliance with Lipinski's "rule of five". researchgate.net Lipinski's rules are a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. researchgate.net

ADMET prediction tools can also estimate properties such as intestinal absorption, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes, which are important for metabolism. nih.govresearchgate.net For example, some in silico tools can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. nih.gov These predictions, while not a substitute for experimental data, are valuable for prioritizing compounds for further synthesis and testing. researchgate.netd-nb.info Studies on similar compounds have used these tools to validate their potential for oral bioavailability and assess their safety profiles. researchgate.netnih.gov

Table 3: Predicted Physicochemical and Drug-like Properties (Illustrative)
PropertyPredicted Value/AssessmentImportance in Drug Design
Molecular Weight256.3 g/molInfluences absorption and distribution.
logP (Lipophilicity)3.3 (Predicted) uni.luAffects solubility, absorption, and membrane permeability. nih.gov
Hydrogen Bond Donors2Part of Lipinski's rule of five for oral bioavailability. researchgate.net
Hydrogen Bond Acceptors3Part of Lipinski's rule of five for oral bioavailability. researchgate.net
Topological Polar Surface Area (TPSA)58.6 ŲRelates to membrane permeability and oral bioavailability. researchgate.net

Development of Chemically Modified Analogues and Novel Scaffolds

Synthesis of Pyridine-Substituted Urea (B33335) Derivatives

Incorporating a pyridine (B92270) ring into the urea scaffold is a common strategy to develop new analogues with potential therapeutic applications, such as anticancer agents or urease inhibitors. mdpi.comfrontiersin.orgnih.gov The synthesis of these derivatives typically involves the reaction of a pyridine-containing amine with a corresponding isocyanate or by coupling an amine with a pyridine-containing isocyanate.

In one notable study, a series of pyridine-ureas were synthesized and evaluated for their in-vitro anticancer activity. mdpi.com The synthetic approach led to the identification of several potent compounds. The research highlighted that specific substitutions on the pyridine and phenyl rings were crucial for activity. For example, compounds 8e and 8n emerged as the most active against the MCF-7 breast cancer cell line, with compound 8e being significantly more potent than the reference drugs Doxorubicin and Sorafenib (B1663141) after 48 hours of treatment. mdpi.com These compounds also showed inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com

CompoundIC50 (μM) against MCF-7 (48h) mdpi.comVEGFR-2 Inhibition IC50 (μM) mdpi.com
8e 0.223.93 ± 0.73
8n 1.88Not Reported
Sorafenib (Reference) 4.500.09 ± 0.01
Doxorubicin (Reference) 1.93Not Applicable

This table presents the inhibitory concentrations of select pyridine-urea derivatives against a cancer cell line and a key enzyme, based on data from a study on their potential as anticancer agents.

Another area of investigation involves pyridylpiperazine hybrids, which have been synthesized and evaluated as urease inhibitors. frontiersin.orgnih.gov These studies demonstrate the versatility of the pyridine moiety in generating compounds with varied biological targets.

Quinazolinone Tethered Phenyl Urea Derivatives

Quinazolinones are a class of heterocyclic compounds known for a wide range of biological activities. nih.gov Tethering a phenylurea moiety to a quinazolinone nucleus creates hybrid molecules with the potential for novel or enhanced pharmacological effects. nih.gov

The synthesis of these derivatives often begins with the construction of the quinazolinone core. A common method involves the reaction of 2-aminobenzonitrile (B23959) derivatives. For example, 2-amino-5-nitrobenzonitrile (B98050) can be treated with triethyl orthoformate to form an intermediate, which is then cyclized with an aniline (B41778) derivative to form the 4-phenylamino-quinazoline core. mdpi.com To introduce the urea or thiourea (B124793) linker, the aminoquinazoline can be reacted with thiophosgene (B130339) to yield an isothiocyanate, which is subsequently treated with an appropriate amine to form the final thiourea derivative. mdpi.com

Structure-activity relationship studies have shown that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can significantly influence antimicrobial activity. nih.gov Researchers have synthesized series of these compounds and evaluated them as NF-κB inhibitors and for their antimicrobial properties. nih.govmdpi.com

Curcumin (B1669340) and Pyrimidinone-Bearing Analogues

Curcumin, a natural product, has attracted significant attention for its biological properties, but its therapeutic potential is limited by poor stability and bioavailability. nih.gov To overcome these limitations, chemists have developed analogues by modifying its core structure. One successful approach involves the chemical modification of curcumin's diketone function to create pyrimidinone-bearing analogues. mdpi.comresearchgate.net

The synthesis is typically a one-pot reaction where curcumin is reacted with a substituted phenyl urea in a suitable solvent like glacial acetic acid. mdpi.comresearchgate.net This reaction is stirred at an elevated temperature (e.g., 80 °C) for several hours to yield 1-aryl-4,6-bis-styryl-pyrimidin-2(1H)-ones. mdpi.comresearchgate.net This strategy aims to combine the structural features of curcumin with the pyrimidinone ring system, which is also a known pharmacophore.

These novel curcumin-pyrimidinone analogues have been synthesized in good yields and evaluated for their anticancer activity. mdpi.com Studies have shown that these modifications can lead to compounds with promising growth inhibition against various cancer cell lines, in some cases superior to curcumin itself. mdpi.comnih.gov The hydroxyl groups present in the curcumin portion of the analogues appear to be critical for their biological activities. nih.gov

CompoundStarting MaterialsYield (%) mdpi.comresearchgate.net
C1 Curcumin + Phenyl urea75-80
C2 Curcumin + 4-Chlorophenyl urea75-80
C3 Curcumin + 4-Nitrophenyl urea75-80

This table summarizes the synthesis of curcumin-pyrimidinone analogues, highlighting the starting materials and reported yields.

Imidazole (B134444) and Other Heterocycle-Incorporated Urea Structures

The imidazole nucleus is a vital heterocyclic scaffold in medicinal chemistry due to its presence in essential amino acids and its ability to participate in various biological interactions. researchgate.netnih.gov Incorporating this ring into urea structures is a strategy to generate novel compounds with a broad spectrum of potential therapeutic applications, including antimicrobial and anticancer activities. nih.govmdpi.com

The synthesis of imidazole-containing compounds can be achieved through various methods, including the well-established Debus-Radziszewski reaction, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia. researchgate.netmdpi.com For creating urea derivatives, a common approach is to synthesize an imidazole with a reactive amine handle, which can then be coupled with an isocyanate or a similar reagent to form the urea linkage.

Researchers have designed and synthesized novel imidazole derivatives and evaluated their biological potential. nih.govmdpi.com For instance, studies have shown that certain imidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The structural flexibility and electronic properties of the imidazole ring make it a valuable component in designing new bioactive molecules. nih.gov

Optimization of Lead Compounds Through Systematic Structural Variations

The optimization of a lead compound is a critical phase in drug discovery that involves making systematic structural changes to enhance its therapeutic properties. researchgate.net This process aims to maximize potency and selectivity while improving pharmacokinetic characteristics like absorption, distribution, metabolism, and excretion (ADME).

For phenylurea-based compounds, optimization often focuses on the phenyl rings and the urea linker. Systematic variations can include:

Altering Substituents: The type, position, and size of substituents on the phenyl rings are systematically varied. As seen with IDO1 inhibitors, changing from a small alkyl group to an electron-withdrawing nitro group can dramatically increase potency. nih.gov

Improving Physicochemical Properties: To enhance solubility and bioavailability, structural modifications are made. A key example is the optimization of a phenylurea-containing PI3K inhibitor, where introducing ortho substituents on the phenyl ring broke the molecule's planarity, leading to improved water solubility and a better pharmacokinetic profile. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune a compound's activity and metabolic stability. researchgate.net For example, the urea linker itself could be replaced with a thiourea or another hydrogen-bonding group.

Emerging Research Directions and Non Therapeutic Applications

Utilization in Materials Science (e.g., Corrosion Inhibition)

The structural characteristics of diarylurea compounds, including 1-(4-Ethoxyphenyl)-3-phenylurea, make them promising candidates for applications in materials science, particularly as corrosion inhibitors. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, allows these molecules to adsorb onto metal surfaces. This adsorption forms a protective layer that can mitigate the corrosive effects of aggressive environments.

The mechanism of corrosion inhibition by urea (B33335) derivatives typically involves the interaction of the lone pair electrons of nitrogen and oxygen atoms with the vacant d-orbitals of the metal. This interaction facilitates the formation of a coordinate bond, leading to a stable, protective film on the metal surface. This film acts as a barrier, preventing direct contact between the metal and the corrosive medium. While specific studies on the corrosion inhibition properties of this compound are not extensively documented, research on analogous compounds provides strong evidence for its potential in this area. The molecular structure of this compound, with its phenyl and ethoxyphenyl groups, is expected to enhance its adsorption on metal surfaces, thereby offering significant corrosion protection.

Applications as Catalysts in Organic Synthesis

Substituted phenylurea derivatives have been explored for their catalytic activity in various organic reactions. The urea moiety can act as a hydrogen bond donor, which can activate substrates and facilitate reactions. While specific catalytic applications of this compound are still an emerging area of research, the broader class of diarylureas has shown promise. For instance, certain diarylurea derivatives have been investigated as organocatalysts in reactions such as the Michael addition and aldol (B89426) reactions. The photocatalytic degradation of substituted phenylurea herbicides has also been studied, indicating the potential for these compounds to participate in and influence chemical transformations under specific conditions. nih.gov The N-phenylphenothiazine derivatives, which share structural similarities with phenylureas, have been synthesized and shown to be effective photoredox catalysts. beilstein-journals.org

Role as Chemical Intermediates in Complex Molecule Synthesis

Phenylurea derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. The urea linkage can be a stable structural component or can be cleaved under certain conditions to yield other functional groups. The synthesis of complex molecules often involves the use of such intermediates to introduce specific functionalities.

For example, phenylurea derivatives can be prepared by reacting an isocyanate with an amine. nih.gov This straightforward synthesis makes them readily accessible starting materials for more complex structures. The phenylurea moiety itself can be part of a larger, biologically active molecule. The synthesis of various heterocyclic compounds and other complex organic structures often utilizes phenylurea derivatives as key intermediates. orgsyn.orgresearchgate.net While specific examples detailing the use of this compound as an intermediate are not widespread, its structure makes it a suitable precursor for the synthesis of a variety of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

Future Prospects for Novel Biological Target Identification and Mechanistic Elucidation

The well-established biological activity of many diarylurea compounds, particularly as kinase inhibitors in cancer therapy, provides a strong foundation for future research into novel applications. nih.gov The exploration of new biological targets for compounds like this compound is a promising avenue of investigation. The ability of the diarylurea scaffold to interact with a variety of biological macromolecules suggests that it may have activities beyond its currently known roles.

Future research is likely to focus on:

Identification of New Biological Targets: High-throughput screening and computational modeling could reveal previously unknown protein targets for this compound and related compounds. This could lead to the development of new therapeutic agents for a range of diseases. researchgate.netacs.org

Elucidation of Mechanisms of Action: A deeper understanding of how diarylureas interact with their biological targets at a molecular level will be crucial for the design of more potent and selective molecules. nih.gov This includes studying their structure-activity relationships (SAR) to optimize their properties.

Development of Multi-Target Agents: The ability of some diarylureas to inhibit multiple kinases simultaneously is a significant advantage in treating complex diseases like cancer. Future research may focus on designing compounds like this compound to have specific multi-target profiles. nih.gov

Exploration of Non-traditional Biological Activities: The potential for diarylureas to exhibit other biological activities, such as antimicrobial or antiviral effects, is an area ripe for exploration. nih.gov

The versatility of the diarylurea scaffold, as exemplified by this compound, ensures that it will remain an important area of research for years to come, with the potential for new discoveries in both therapeutic and non-therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(4-Ethoxyphenyl)-3-phenylurea, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic addition of 4-ethoxyaniline to phenyl isocyanate under anhydrous conditions. Key steps include:

  • Solvent selection : Use aprotic solvents (e.g., tetrahydrofuran or glyme) to minimize side reactions.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
  • Purification : Vacuum drying after hexane precipitation yields >90% purity. Adjust alkyl chain length in precursors (e.g., hexyloxy vs. octyloxy) to modulate solubility and crystallinity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what diagnostic peaks should be observed?

  • Methodological Answer :

  • IR spectroscopy : Expect N-H stretches at 3300–3200 cm⁻¹ and C=O stretches at 1650–1680 cm⁻¹. Thiourea analogs show C=S stretches near 1250 cm⁻¹ .
  • NMR : In 1^1H NMR, the ethoxy group’s -OCH2_2CH3_3 appears as a quartet at ~1.35 ppm (CH3_3) and a triplet at ~4.02 ppm (CH2_2). Aromatic protons resonate between 6.8–7.5 ppm. 13^{13}C NMR confirms the urea carbonyl at ~155 ppm .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages (e.g., C: 72.3%, H: 6.7%, N: 9.3% for C15_{15}H16_{16}N2_2O2_2) .

Q. How is purity assessed during the synthesis of this compound derivatives?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • TLC : Use silica gel plates to confirm absence of unreacted starting materials.
  • HPLC : Employ a C18 column with UV detection at 254 nm for quantitative purity analysis.
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 272.3 [M+H]+^+) and isotope patterns .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be analyzed to predict material properties?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement, focusing on intermolecular N-H···O=C interactions.
  • Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2)D(2) motifs for dimeric interactions). This reveals packing patterns influencing thermal stability and solubility .
  • DFT calculations : Simulate hydrogen bond energies (e.g., at B3LYP/6-31G* level) to correlate with experimental melting points .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in anticancer derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituents at the ethoxy or phenyl groups (e.g., fluorophenyl, tetrazolyl) to assess electronic effects .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC50_{50} values to identify potency trends.
  • Molecular docking : Screen against targets like EGFR or CXCL12 using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol .

Q. How can discrepancies between in vitro and in vivo biological activity data for this compound be resolved?

  • Methodological Answer :

  • Bioavailability studies : Measure plasma concentration-time profiles via LC-MS/MS to assess absorption limitations.
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes. For example, ethoxy group oxidation may reduce efficacy in vivo .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. What computational tools are suitable for predicting the interaction of this compound with P2X receptors or other ion channels?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to analyze ligand-receptor stability. Focus on key residues (e.g., Lys68^{68} in P2X7).
  • Pharmacophore modeling : Define features like hydrogen bond acceptors and aromatic regions using Schrödinger’s Phase. Validate with ROC curves (AUC > 0.7) .

Q. What challenges arise in experimental phasing during crystallographic studies of this compound, and how can SHELX programs address them?

  • Methodological Answer :

  • Data quality : Collect high-resolution (<1.2 Å) data to mitigate phase ambiguity. Use synchrotron sources for weak scatterers.
  • SHELXD/E : Employ dual-space methods for ab initio phasing. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
  • Validation : Check Rfree_{\text{free}} values and electron density maps (e.g., omit maps for urea moieties) to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.